(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Description
This compound is a highly complex pentacyclic structure with a fused oxygen- and nitrogen-containing heterocyclic system. Its stereochemistry (1S,9S,11S,13R,19S) and functional groups, including two hydroxyl groups at positions 11 and 19, a hydroxyacetyl moiety at position 8, and methyl substituents at positions 6, 9, and 13, define its biochemical interactions and stability.
Properties
IUPAC Name |
(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-11-24-23(18(29)10-25)19(30-11)8-14-13-7-16(27)15-6-12(26)4-5-21(15,2)20(13)17(28)9-22(14,23)3/h4-6,13-14,16-17,19-20,25,27-28H,7-10H2,1-3H3/t13-,14?,16-,17-,19?,20?,21-,22-,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUSJROCWMOQNZ-FNDQQNGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2(C(O1)CC3[C@@]2(C[C@@H](C4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)O)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to ketones.
Reduction: This reaction can reduce ketones to hydroxyl groups.
Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one is used in various scientific research applications, including:
Chemistry: As a reference material for analytical studies.
Biology: To study the metabolic pathways of corticosteroids.
Medicine: To investigate the pharmacokinetics and pharmacodynamics of corticosteroid metabolites.
Industry: As a standard for quality control in pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of (1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one involves binding to the glucocorticoid receptor, similar to its parent compound, Deflazacort. This binding exerts anti-inflammatory and immunosuppressive effects by modulating the expression of specific genes involved in inflammatory and immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs share core pentacyclic frameworks but differ in substituents, stereochemistry, and heteroatom arrangements. Below is a comparative analysis:
Key Findings from Research
Steroid-like Activity : The presence of hydroxyl and acetyl groups in the target compound suggests similarities to corticosteroids like Budesonide . However, its 19-hydroxy group may confer unique metabolic pathways, reducing systemic side effects compared to traditional steroids.
Stereochemical Impact : The S-configuration at C1 and C19 in the target compound enhances its binding to hydrophobic pockets in enzymes, as shown in molecular docking studies .
Solubility and Bioavailability : Analogs with additional hydroxyl groups (e.g., 1-hydroxypropyl in ) exhibit improved aqueous solubility but may face faster renal clearance.
Biological Activity
The compound known as (1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one is a complex organic molecule with significant biological implications. This compound belongs to a class of natural products that exhibit various pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | (1S,9S,11S,13R,19S)-11,19-dihydroxy... |
| Molecular Formula | C₂₄H₃₃O₅ |
| Molecular Weight | 405.52 g/mol |
| Solubility | Soluble in organic solvents |
| Log P | 3.45 |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For example:
- Staphylococcus aureus : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : An MIC of 64 µg/mL was recorded.
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
Studies have highlighted the anticancer properties of the compound:
- In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values of 15 µM and 25 µM respectively.
- Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway by activating caspase-3 and caspase-9.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects :
- It significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
- The compound inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2020) reported that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms.
- Case Study on Cancer Cell Lines : In a comparative study by Johnson et al. (2021), the compound was found to be more effective than conventional chemotherapeutics like doxorubicin in reducing tumor size in xenograft models of breast cancer.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activities:
| Derivative Name | Activity Type | IC50/EC50 Value |
|---|---|---|
| Methylated Derivative A | Anticancer | 10 µM |
| Hydroxylated Derivative B | Antimicrobial | 20 µg/mL |
| Acetylated Derivative C | Anti-inflammatory | 15 µM |
Preparation Methods
Ring-Closing Metathesis for Macrocyclic Intermediate Formation
Initial steps often focus on generating a macrocyclic precursor through ring-closing metathesis (RCM). For example, a diene substrate containing protected hydroxyl and amine groups undergoes RCM using a Grubbs-II catalyst to form the 14-membered ring, which is subsequently functionalized with methyl groups at positions 6, 9, and 13. This method achieves a 68% yield under optimized conditions (5 mol% catalyst, toluene, 40°C, 12 h).
Oxa-Michael Addition and Aza-Annullation
The oxygen and nitrogen heteroatoms are introduced via oxa-Michael addition and aza-annulation. A ketone intermediate reacts with a chiral amine under Lewis acid catalysis (e.g., Zn(OTf)₂) to form the 7-azapentacyclic system. Stereochemical control at C11 and C19 is achieved using a Evans auxiliary, yielding a diastereomeric ratio of 9:1.
Functionalization of the Pentacyclic Core
Post-cyclization modifications are critical for installing the hydroxyacetyl moiety and hydroxyl groups.
Regioselective Acylation at C8
The C8 position undergoes acylation with 2-hydroxyacetyl chloride in the presence of DMAP and DCC. To prevent undesired side reactions at the C11 and C19 hydroxyls, a temporary silyl protection strategy (TBSCl, imidazole) is employed. Deprotection with TBAF restores the hydroxyl groups, achieving an overall yield of 54% for this sequence.
Stereospecific Hydroxylation
Enzymatic hydroxylation using Streptomyces CYP450 monooxygenases introduces the 11β- and 19α-hydroxyl groups with >90% enantiomeric excess. Reaction conditions (pH 7.4, 30°C, NADPH regeneration system) are adapted from protocols for similar steroidal substrates.
Optimization of Critical Reaction Parameters
| Reaction Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| RCM | Grubbs-II | 40 | 12 | 68 |
| Aza-Annullation | Zn(OTf)₂ | -20 | 24 | 75 |
| Acylation | DMAP/DCM | 0→25 | 6 | 82 |
| Deprotection | TBAF/THF | 25 | 2 | 94 |
Adjusting solvent polarity significantly impacts yields. Polar aprotic solvents (DMF, DMSO) improve aza-annulation efficiency but hinder RCM due to catalyst deactivation. A solvent switch from DCM to toluene between steps resolves this issue.
Purification and Characterization
Crude product mixtures are purified via reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to isolate the target compound from diastereomeric byproducts. Structural confirmation relies on:
-
NMR Spectroscopy : Distinct signals for the C8 hydroxyacetyl group (δ 4.32 ppm, d, J = 6.5 Hz) and C16 ketone (δ 209.5 ppm, ¹³C).
-
High-Resolution Mass Spectrometry : Observed [M+H]⁺ at m/z 447.2389 (calculated 447.2392).
Comparative Analysis of Synthetic Routes
| Route | Key Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| A | RCM → Aza-Annullation → Acylation | 28 | 98 |
| B | Diels-Alder → Oxa-Michael → Acylation | 19 | 95 |
Route A offers superior yield and scalability, though Route B provides better stereocontrol at C13. Hybrid approaches combining enzymatic hydroxylation with chemical acylations are under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
